molecular formula C10H17F2NO3 B12991322 tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12991322
M. Wt: 237.24 g/mol
InChI Key: UVLFZLVFVGZFGG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl ester group, a difluoromethyl group, and a hydroxypyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions to introduce the difluoromethyl group onto the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis routes compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the difluoromethyl group or the ester group, leading to the formation of alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • tert-Butyl 3-(trifluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 3-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 3-(methyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness:

Properties

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3

InChI Key

UVLFZLVFVGZFGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F

Origin of Product

United States

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